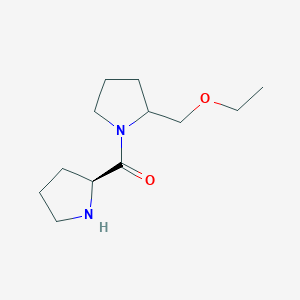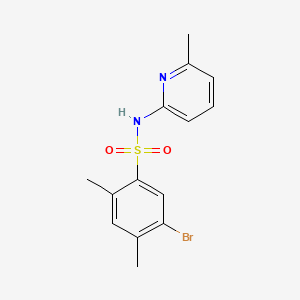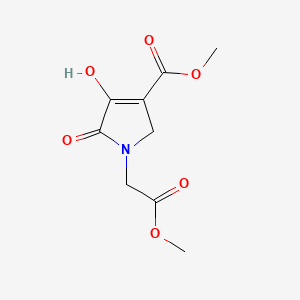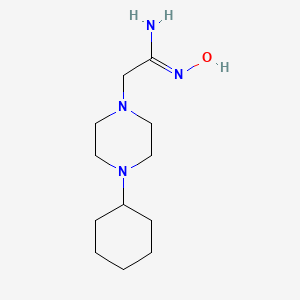![molecular formula C18H25NO4S B13366953 4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide](/img/structure/B13366953.png)
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide is an organic compound that belongs to the class of naphthalenesulfonamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a naphthalene ring, a sulfonamide group, a butoxy group, and a hydroxymethylpropyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide typically involves the following steps:
Naphthalene Sulfonation: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Formation of Sulfonamide: The sulfonic acid group is then converted to a sulfonamide by reacting with an appropriate amine.
Introduction of Butoxy Group: The butoxy group is introduced through an etherification reaction.
Addition of Hydroxymethylpropyl Group: The final step involves the addition of the hydroxymethylpropyl group through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve the use of alkoxides and appropriate solvents.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted alkoxy derivatives.
科学的研究の応用
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The hydroxymethylpropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-toluenesulfonamide: Similar structure but with a toluene ring instead of a naphthalene ring.
Uniqueness
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and potential biological activities compared to its benzene and toluene analogs. The naphthalene ring provides additional aromatic stability and potential for π-π interactions, which can influence the compound’s reactivity and interactions with biological targets.
特性
分子式 |
C18H25NO4S |
|---|---|
分子量 |
351.5 g/mol |
IUPAC名 |
4-butoxy-N-(1-hydroxybutan-2-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H25NO4S/c1-3-5-12-23-17-10-11-18(16-9-7-6-8-15(16)17)24(21,22)19-14(4-2)13-20/h6-11,14,19-20H,3-5,12-13H2,1-2H3 |
InChIキー |
MCOBDFMPXMHXSK-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B13366876.png)



![4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B13366895.png)
![[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13366896.png)

![3-[(1-Adamantylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366900.png)


![8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13366933.png)
![3-[(benzylsulfanyl)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366937.png)

